

# Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

**Cat. No.:** B578525

[Get Quote](#)

CAS Number: 1263060-07-6[1][2][3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4] This document outlines the synthesis, physicochemical properties, and the established role of the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.

## Physicochemical and Analytical Data

While specific experimental data for **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of compounds. Commercial suppliers indicate the availability of analytical data including NMR, HPLC, and LC-MS for the title compound upon request.[1]

Table 1: Physicochemical Properties

| Property          | Value                                                         | Source                                                      |
|-------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1263060-07-6                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> BrN <sub>3</sub> O <sub>2</sub> | <a href="#">[2]</a>                                         |
| Molecular Weight  | 270.08 g/mol                                                  | <a href="#">[2]</a>                                         |
| IUPAC Name        | ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate          | <a href="#">[2]</a>                                         |

Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)

| Analysis                                                  | Data                                                                                                            | Source              |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|---------------------|
| IR (KBr, cm <sup>-1</sup> )                               | 3339.72 (N-H stretch), 3230.43 (NH <sub>2</sub> stretch), 2983.3 & 2908.67 (-CH stretch), 1717 (C=O ester)      | <a href="#">[5]</a> |
| <sup>1</sup> H NMR (300 MHz, DMSO-d <sub>6</sub> , δ ppm) | 1.266 (3H, t, CH <sub>3</sub> ), 4.2 (2H, q, CH <sub>2</sub> ), 5.99 (s, NH <sub>2</sub> ), 7.8 (s, pyrazole-H) | <a href="#">[5]</a> |
| LC-MS (m/z)                                               | 273.0, 270.0 [M+H] <sup>+</sup>                                                                                 | <a href="#">[5]</a> |

## Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**.[\[5\]](#)[\[6\]](#)

## Experimental Protocol: Synthesis of a Bromo-pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate

This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[\[5\]](#)[\[6\]](#)

#### Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate

- To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under microwave irradiation at 80-100 °C.
- Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is complete as monitored by thin-layer chromatography.
- Quench the reaction mixture with water and extract the product with ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.

#### Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

- To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde (0.0077 mol) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated hydrochloric acid.
- Subject the reaction mixture to microwave irradiation at 110 °C.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the solid crude product with ethanol and filter to afford the final product.

## Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[\[4\]](#) These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell signaling, proliferation, and survival.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key strategy in anti-angiogenic cancer therapy.[7]
- Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDKs.[5][6]
- B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma.[8]
- Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in treating cancers with NTRK gene fusions.[9]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate** serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore and optimize interactions within the kinase active site.[4]

## Visualizations

### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Plausible synthetic route for **Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate**.

# Kinase Inhibition Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1263060-07-6|Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate - C9H8BrN3O2 | CSSB00010296052 [chem-space.com]
- 3. klamar-cn.com [klamar-cn.com]
- 4. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. integratedpublications.in [integratedpublications.in]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578525#ethyl-3-bromopyrazolo-1-5-a-pyrimidine-6-carboxylate-cas-number>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)